molecular formula C24H28N2O6S B11058373 4-(Methoxymethyl)-6-methyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile

4-(Methoxymethyl)-6-methyl-2-{[(5,6,7-triethoxy-3-oxo-1,3-dihydro-2-benzofuran-4-yl)methyl]sulfanyl}pyridine-3-carbonitrile

Cat. No.: B11058373
M. Wt: 472.6 g/mol
InChI Key: NGDCFCIQMSKGGI-UHFFFAOYSA-N
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Description

4-(METHOXYMETHYL)-6-METHYL-2-{[(5,6,7-TRIETHOXY-3-OXO-1,3-DIHYDRO-4-ISOBENZOFURANYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(METHOXYMETHYL)-6-METHYL-2-{[(5,6,7-TRIETHOXY-3-OXO-1,3-DIHYDRO-4-ISOBENZOFURANYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE involves multiple steps, including the formation of intermediate compounds. One common method involves the use of organolithium reagents to create the necessary carbon-carbon bonds . The reaction typically takes place in a solvent such as tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to ensure the stability of the reactive intermediates .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the reaction conditions required for high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(METHOXYMETHYL)-6-METHYL-2-{[(5,6,7-TRIETHOXY-3-OXO-1,3-DIHYDRO-4-ISOBENZOFURANYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyridyl cyanide moiety, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., THF, dichloromethane).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-(METHOXYMETHYL)-6-METHYL-2-{[(5,6,7-TRIETHOXY-3-OXO-1,3-DIHYDRO-4-ISOBENZOFURANYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(METHOXYMETHYL)-6-METHYL-2-{[(5,6,7-TRIETHOXY-3-OXO-1,3-DIHYDRO-4-ISOBENZOFURANYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(METHOXYMETHYL)-6-METHYL-2-{[(5,6,7-TRIETHOXY-3-OXO-1,3-DIHYDRO-4-ISOBENZOFURANYL)METHYL]SULFANYL}-3-PYRIDYL CYANIDE is unique due to its specific combination of functional groups and its potential for diverse chemical reactions. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H28N2O6S

Molecular Weight

472.6 g/mol

IUPAC Name

4-(methoxymethyl)-6-methyl-2-[(5,6,7-triethoxy-3-oxo-1H-2-benzofuran-4-yl)methylsulfanyl]pyridine-3-carbonitrile

InChI

InChI=1S/C24H28N2O6S/c1-6-29-20-17-12-32-24(27)19(17)18(21(30-7-2)22(20)31-8-3)13-33-23-16(10-25)15(11-28-5)9-14(4)26-23/h9H,6-8,11-13H2,1-5H3

InChI Key

NGDCFCIQMSKGGI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C2=C1COC2=O)CSC3=NC(=CC(=C3C#N)COC)C)OCC)OCC

Origin of Product

United States

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